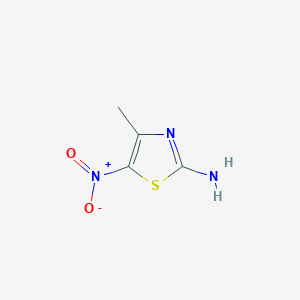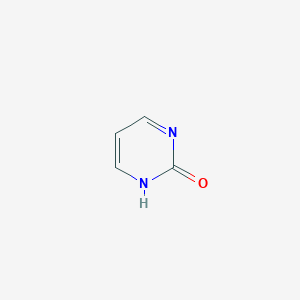
2-Hydroxypyrimidine
Übersicht
Beschreibung
2-Hydroxypyrimidine, also known as Pyrimidin-2-ol, is a pyrimidine mono-substituted at C-2 by a hydroxy group . It has a role as a Lewis base and an electron donor . The molecular formula is C4H4N2O .
Molecular Structure Analysis
The molecular structure of this compound has been optimized using both DFT and HF methods . The molecular electrostatic potential (MEP) was computed using the B3LYP/6-311++G (d,p) level of theory .
Chemical Reactions Analysis
Pyrimidines, including this compound, display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory . They are known to inhibit the expression and activities of certain vital inflammatory mediators .
Physical And Chemical Properties Analysis
This compound is a colorless compound. It is a crystalline solid with a melting point of 22°C which dissolves in water to give a neutral solution and reacts with mineral acids to form salts .
Wissenschaftliche Forschungsanwendungen
Immunostimulant Action : A study on mice showed that a derivative of hydroxypyrimidine, specifically 2-methyl-4-amino-hydroxypyrimidine (MAHP), exhibits immunostimulant action under extreme conditions, suggesting its potential use in immunotherapy or stress response management (Ismagilova et al., 2000).
Food Contact Material Safety : The risk assessment of 2,4-diamino-6-hydroxypyrimidine in rigid poly(vinyl chloride) (PVC) food contact materials found no safety concern for consumers, indicating its utility in food packaging and safety applications (Flavourings, 2009).
Electrochemical Properties : The electrochemical reduction of 2-hydroxypyrimidine in dimethylsulfoxide (DMSO) was studied, demonstrating its potential application in electrochemical processes and material science (Wasa & Elving, 1978).
Antiviral Activity : Derivatives of this compound, like 2',3'-dideoxy-3'-thiacytidine, have shown potent anti-HBV (Hepatitis B Virus) properties, suggesting their use in antiviral therapies (Doong et al., 1991).
HIF Prolyl Hydroxylase Inhibition : 4-Hydroxypyrimidine derivatives are potent inhibitors of hypoxia inducible factor prolyl hydroxylases (PHDs), which are targets for treating diseases like anaemia, highlighting their therapeutic potential (Holt-Martyn et al., 2019).
Enhancement in Photon Absorption and Fluorescence : V-shaped hydroxypyrimidine derivatives exhibit enhanced two-photon absorption and fluorescence when aggregated, indicating their application in photonics and imaging technologies (Liu et al., 2008).
Anti-Inflammatory Applications : A study synthesized a water-soluble hydroxypyrimidine derivative with pronounced anti-inflammatory activity, suggesting its use in developing topical anti-inflammatory medications (Kuvaeva et al., 2022).
Antimicrobial Properties : Arylamino- or arylguanidinopyrimidines, including derivatives of 2,4-diamino-6-hydroxypyrimidine, have been found to inhibit the growth of various microorganisms, indicating their potential as antimicrobial agents (Roy et al., 1961).
Analytical Chemistry : Hydroxypyrimidines have been used in analytical methods for detecting metabolites in human urine, specifically for biological monitoring of exposure to insecticides like pirimicarb (Hardt & Angerer, 1999).
Pharmaceutical Research : Novel 6-amino-2-benzylthio-4-hydroxypyrimidine derivatives have been proposed as CXCR2 chemokine receptor antagonists, useful in treating various diseases like asthma, arthritis, and cancer (Expert Opinion on Therapeutic Patents, 2004).
Wirkmechanismus
Target of Action
2-Hydroxypyrimidine, also known as pyrimidin-2-ol, is a derivative of pyrimidines, which are known to have a range of pharmacological effects . The primary targets of this compound are certain vital inflammatory mediators, including prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .
Mode of Action
The mode of action of this compound involves its interaction with these targets, resulting in an inhibitory response against the expression and activities of these inflammatory mediators . This interaction leads to changes in the cellular environment, contributing to the compound’s anti-inflammatory effects .
Biochemical Pathways
This compound affects the biochemical pathways associated with the synthesis, degradation, salvage, and interconversion of pyrimidines . These pathways play a crucial role in diverse cellular functions, including the synthesis of DNA, RNA, lipids, and carbohydrates . The compound’s interaction with these pathways can lead to downstream effects that influence cellular function and response.
Pharmacokinetics
The compound’s solubility and other physical properties suggest that it may have good bioavailability .
Result of Action
The result of this compound’s action is primarily its anti-inflammatory effects, as evidenced by its inhibitory response against the expression and activities of certain vital inflammatory mediators . This can lead to a reduction in inflammation and associated symptoms.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s solubility can affect its absorption and distribution within the body . Additionally, factors such as pH and temperature can impact the compound’s stability and activity.
Safety and Hazards
Zukünftige Richtungen
Chlorination with equimolar POCl3 can be efficiently achieved not only for hydroxypyrimidines, but also for many other substrates such as 2-hydroxy-pyridines, -quinoxalines, or even -amides . This procedure is solvent-free and involves heating in a sealed reactor at high temperatures using one equivalent of pyridine as base . This method is suitable for large scale (multigram) batch preparations .
Biochemische Analyse
Biochemical Properties
2-Hydroxypyrimidine plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to be involved in the oxidation processes where the 2-methyl group side chain of pyrimidine is oxidized to a carboxyl group by oxidizing agents such as potassium permanganate . This compound also interacts with nucleobases like cytosine, uracil, and thymine, which are essential components of nucleic acids . These interactions are primarily due to the electron-deficient nature of the pyrimidine ring, which facilitates binding with other biomolecules.
Cellular Effects
This compound influences various cellular processes. It affects cell function by interacting with cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to play a role in the chemotherapy of AIDS by interacting with nucleic acids . Additionally, its presence in nucleic acids suggests that it may influence gene expression and cellular metabolism by participating in the synthesis and repair of DNA and RNA.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of the biochemical reaction. For instance, it has been shown to inhibit certain enzymes involved in the synthesis of nucleic acids . This inhibition can lead to changes in gene expression and cellular function, highlighting its potential as a therapeutic agent.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to certain environmental factors . Long-term exposure to this compound in in vitro or in vivo studies has demonstrated its potential to cause changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects. For example, studies have shown that high doses of this compound can cause respiratory irritation and other toxic effects . Understanding the dosage effects is crucial for determining the safe and effective use of this compound in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into other metabolites. For instance, it has been shown to participate in the metabolic reprogramming of tryptophan metabolism, leading to the accumulation of L-5-hydroxytryptophan and kynurenine . These metabolic changes can influence various cellular processes and contribute to the compound’s overall biochemical effects.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. For example, it has been observed that this compound can be transported across cell membranes and distributed within the cytoplasm and nucleus . This distribution is essential for its biological activity and therapeutic potential.
Subcellular Localization
This compound’s subcellular localization is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it has been found to localize in the nucleus, where it can interact with nucleic acids and influence gene expression
Eigenschaften
IUPAC Name |
1H-pyrimidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N2O/c7-4-5-2-1-3-6-4/h1-3H,(H,5,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTGOHKSTWXHQJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=O)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4060315 | |
| Record name | 2-Hydroxypyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4060315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
96.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
557-01-7, 51953-13-0, 55949-38-7 | |
| Record name | 2(1H)-Pyrimidinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=557-01-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Hydroxypyrimidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000557017 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Pyrimidinol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051953130 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyrimidinol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055949387 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2(1H)-Pyrimidinone | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Hydroxypyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4060315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-pyrimidin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.319 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-PYRIMIDONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/13K708ILY4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





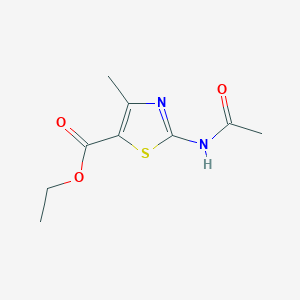

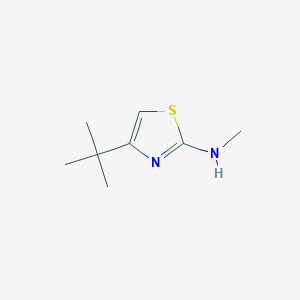

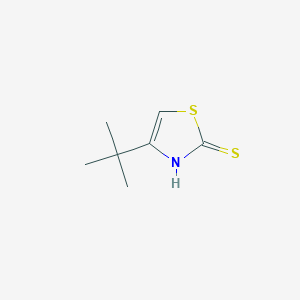

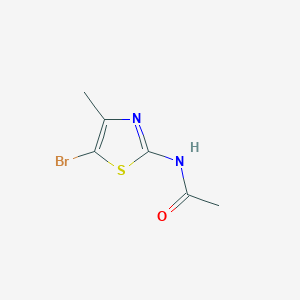
![2-Oxaspiro[4.5]decan-8-one](/img/structure/B189687.png)

